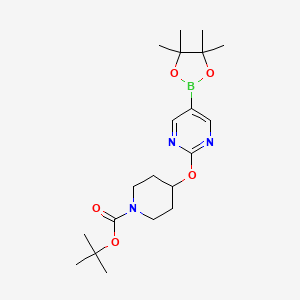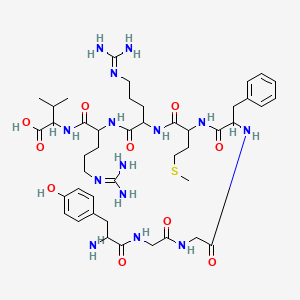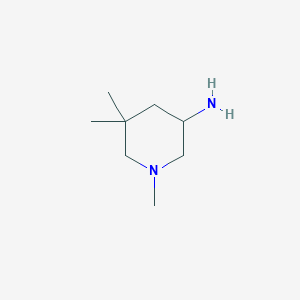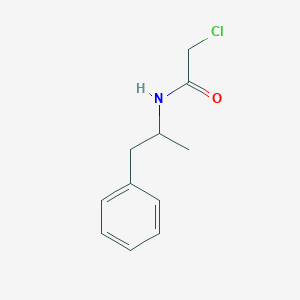
4-(2-Pyridylmethyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-(2-Pyridylméthyl)thiosemicarbazide est un composé chimique qui appartient à la classe des thiosemicarbazides. Ces composés sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antimicrobiennes, anti-inflammatoires et anticancéreuses . La structure de la 4-(2-Pyridylméthyl)thiosemicarbazide comprend un cycle pyridine lié à un groupement thiosemicarbazide, ce qui contribue à ses propriétés chimiques et biologiques uniques .
Méthodes De Préparation
La synthèse de la 4-(2-Pyridylméthyl)thiosemicarbazide implique généralement la réaction de la 2-pyridylméthylamine avec la thiosemicarbazide dans des conditions contrôlées. Une méthode courante consiste à dissoudre la 2-pyridylméthylamine dans un solvant approprié, tel que l'éthanol, puis à ajouter la thiosemicarbazide. Le mélange réactionnel est chauffé à reflux pendant plusieurs heures pour assurer une réaction complète. Après refroidissement, le produit est isolé par filtration et purifié par recristallisation .
Les méthodes de production industrielle des thiosemicarbazides, y compris la 4-(2-Pyridylméthyl)thiosemicarbazide, impliquent souvent des voies synthétiques similaires mais sont mises à l'échelle pour s'adapter à des quantités plus importantes. Ces méthodes mettent l'accent sur l'efficacité, la rentabilité et les considérations environnementales .
Analyse Des Réactions Chimiques
La 4-(2-Pyridylméthyl)thiosemicarbazide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les sulfoxydes ou sulfones correspondants. Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Les réactions de réduction peuvent convertir le groupement thiosemicarbazide en dérivés de la thiourée. Des agents réducteurs tels que le borohydrure de sodium sont généralement utilisés.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe thiosemicarbazide est remplacé par d'autres nucléophiles.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation par le peroxyde d'hydrogène peut produire des sulfoxydes, tandis que la réduction par le borohydrure de sodium peut produire des dérivés de la thiourée .
Applications de la recherche scientifique
La 4-(2-Pyridylméthyl)thiosemicarbazide a un large éventail d'applications de recherche scientifique :
Chimie : Elle est utilisée comme ligand en chimie de coordination pour former des complexes avec les métaux de transition.
Médecine : La recherche a montré que les dérivés de la thiosemicarbazide, y compris la 4-(2-Pyridylméthyl)thiosemicarbazide, ont des propriétés anticancéreuses potentielles.
Mécanisme d'action
Le mécanisme d'action de la 4-(2-Pyridylméthyl)thiosemicarbazide implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, son activité anticancéreuse est attribuée à sa capacité à inhiber des enzymes telles que l'anhydrase carbonique IX, qui est impliquée dans la régulation du pH dans les cellules cancéreuses. En inhibant cette enzyme, le composé perturbe l'environnement cellulaire, conduisant à la mort des cellules cancéreuses . De plus, son activité antimicrobienne est liée à sa capacité à interférer avec la synthèse de biomolécules essentielles dans les micro-organismes .
Applications De Recherche Scientifique
4-(2-Pyridylmethyl)thiosemicarbazide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(2-Pyridylmethyl)thiosemicarbazide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit enzymes such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to cancer cell death . Additionally, its antimicrobial activity is linked to its ability to interfere with the synthesis of essential biomolecules in microorganisms .
Comparaison Avec Des Composés Similaires
La 4-(2-Pyridylméthyl)thiosemicarbazide peut être comparée à d'autres dérivés de la thiosemicarbazide, tels que :
4-Méthylthiosemicarbazide : Connu pour ses propriétés pesticides et utilisé dans la synthèse d'insecticides et de fongicides.
4-Phénylthiosemicarbazide : Présente une activité anticancéreuse significative et est étudiée pour son utilisation potentielle en thérapie anticancéreuse.
4-Ethylthiosemicarbazide : Utilisée dans la synthèse de divers composés organiques et matériaux.
La singularité de la 4-(2-Pyridylméthyl)thiosemicarbazide réside dans son cycle pyridine, qui améliore son activité biologique et en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C7H10N4S |
|---|---|
Poids moléculaire |
182.25 g/mol |
Nom IUPAC |
1-amino-3-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C7H10N4S/c8-11-7(12)10-5-6-3-1-2-4-9-6/h1-4H,5,8H2,(H2,10,11,12) |
Clé InChI |
ODTGPQAXRIHJSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanoic acid, 2-[[1-methyl-2-[(1-methylbutyl)amino]-2-oxoethyl]thio]-](/img/structure/B12111192.png)










![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

